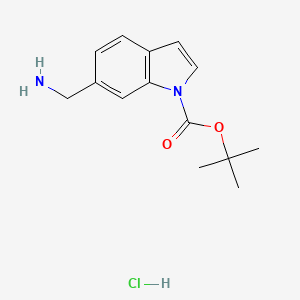
1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
“1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is a chemical compound with the CAS Number: 1114523-56-6. It has a molecular weight of 218.03 . The compound is typically stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The molecular formula of “1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is C7H5BrFNO . The InChI code for this compound is 1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 .Physical And Chemical Properties Analysis
“1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is a liquid at room temperature . The exact density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Radiochemical Synthesis
1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone and its derivatives have applications in radiochemical synthesis. The compound 2-fluoro-3-pent-4-yn-1-yloxypyridine (FPyKYNE), a related structure, has been used for fluorine-18 labeling of macromolecules in positron emission tomography (PET) imaging studies (Kuhnast et al., 2008). Similarly, the synthesis of 2-amino-5-[18F]fluoropyridines through palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine represents another significant application in the field of radiochemistry (Pauton et al., 2019).
Organic Synthesis
Compounds like 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from 5-bromo-2-fluoropyridine, demonstrate the utility of bromo-fluoropyridines in organic synthesis. Such compounds are precursors in Suzuki reactions, leading to the creation of various substituted pyridines and pyridones (Sutherland & Gallagher, 2003).
Bioreduction Studies
In bioreduction studies, a series of 1-aryl-2,2,2-trifluoroethanones, chemically related to the queried compound, were synthesized and reduced using stereocomplementary alcohol dehydrogenases (ADHs). This research is crucial in developing stereoselective routes for the synthesis of pharmacologically active compounds (González-Martínez et al., 2019).
Synthesis of Fluorine Compounds
The compound also finds relevance in the synthesis of various fluorine compounds. For instance, reactions involving halothane (1-bromo-1-chloro-2,2,2-trifluoroethane) with ketones have led to the formation of diverse fluorine-containing structures, highlighting the importance of such bromo-fluoroethanone derivatives in fluorine chemistry (Takagi et al., 1992).
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Wirkmechanismus
Target of Action
Similar compounds, such as 2-bromo-5-fluoropyridine, have been used in the synthesis of various bioactive molecules
Mode of Action
It’s known that bromo-fluoropyridines can undergo various reactions such as suzuki coupling and palladium-catalyzed homo-coupling . These reactions can lead to the formation of biaryl compounds and 4-pyridylcarboxypiperidines .
Eigenschaften
IUPAC Name |
1-(2-bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDSZUMLGOXYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402859.png)

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide](/img/structure/B1402861.png)


![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402864.png)
![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402865.png)
![4-{5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402866.png)
![3-(3,4-Dimethyl-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402869.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402872.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid](/img/structure/B1402877.png)

![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B1402879.png)